
2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of heptafluorobutyl alcohol with pentafluoropentyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.
Reduction: The compound can be reduced to form less fluorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various fluorinated derivatives.
Hydrolysis: Heptafluorobutyl alcohol and pentafluoropentyl alcohol.
Reduction: Partially fluorinated alcohols.
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Applied in the production of specialty polymers and coatings with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with various molecular targets. The fluorine atoms increase the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect protein function, making it useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate stands out due to its specific combination of heptafluorobutyl and pentafluoropentyl groups, which provide a unique balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Propriétés
Formule moléculaire |
C10H8F12O3 |
|---|---|
Poids moléculaire |
404.15 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C10H8F12O3/c11-6(12,9(17,18)19)2-1-3-24-5(23)25-4-7(13,14)8(15,16)10(20,21)22/h1-4H2 |
Clé InChI |
STRXEMKNFKTMOR-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)






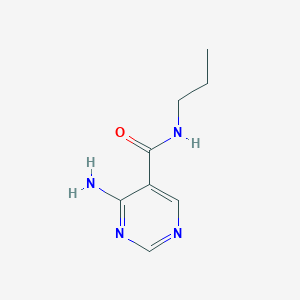
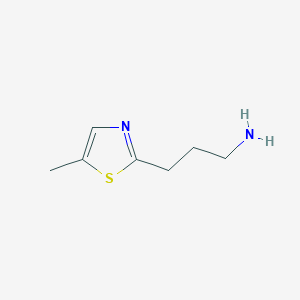
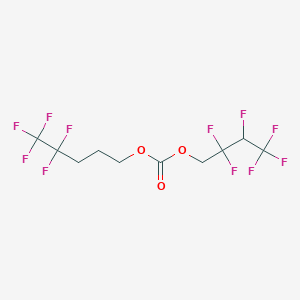

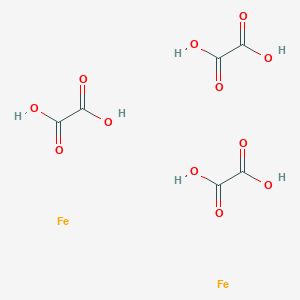
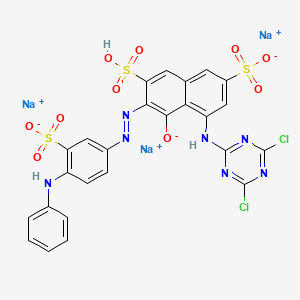
![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
